(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound classified as a piperazine derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is identified by the Chemical Abstracts Service number 623586-00-5 and has a molecular formula of with a molecular weight of approximately 234.29 g/mol. Its structure includes a benzyl group attached to a piperazine ring, which is further substituted at the carboxylate position.
This compound is sourced from various chemical suppliers and research databases. It falls under the GHS07 classification, indicating that it may cause skin irritation and serious eye irritation, thus requiring appropriate handling precautions. The International Union of Pure and Applied Chemistry name for this compound is benzyl (R)-3-methylpiperazine-1-carboxylate.
The synthesis of (R)-benzyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
The synthesis may utilize solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation.
The molecular structure of (R)-benzyl 3-methylpiperazine-1-carboxylate hydrochloride can be represented as follows:
(R)-Benzyl 3-methylpiperazine-1-carboxylate can participate in various chemical reactions typical for piperazine derivatives:
The reactivity profile indicates that this compound can serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical contexts.
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride finds applications primarily in scientific research:
This compound's unique structure and properties make it valuable for ongoing research in medicinal chemistry and related fields.
Chiral induction at the C3 position remains a critical synthetic hurdle. Modern approaches employ Pd-catalyzed Buchwald-Hartwig amination or Cu-mediated Ullmann-Goldberg coupling to establish the stereogenic center. Transition metal-free alternatives using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) have gained traction, eliminating metal contamination concerns in pharmaceutical intermediates [4]. Kinetic resolution techniques using chiral auxiliaries (e.g., (S)-BOX ligands) achieve enantiomeric excess (ee) >90%, though yields rarely exceed 50% due to incomplete stereodiscrimination [6].
Table 1: Catalytic Systems for Chiral Amine Synthesis
Catalyst Type | Base | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Cs₂CO₃ | 95 | 88 | Pd residue purification |
CuI/Proline | K₃PO₄ | 89 | 75 | Elevated temperature needed |
None (LiHMDS) | LiHMDS | >99 | 92 | Moisture sensitivity |
Piperazine ring construction leverages two dominant pathways:
Carboxylation of the piperazine nitrogen employs benzyl chloroformate (Cbz-Cl) in aprotic solvents. Critical parameters include:
Table 2: Solvent Impact on Carboxylation Efficiency
Solvent | Temperature (°C) | Mono:Di Carboxylate Ratio | Reaction Time (h) |
---|---|---|---|
DCM | 0-5 | 15:1 | 2 |
THF | 25 | 2.5:1 | 1 |
Acetonitrile | 25 | 8:1 | 3 |
Enzymatic methods resolve racemates efficiently:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2